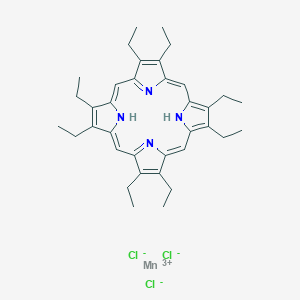
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride is a coordination compound where manganese is complexed with a porphyrin ligand. This compound is known for its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride typically involves the metalation of 2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin with manganese(III) chloride. The reaction is carried out in a suitable solvent, often under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride undergoes various chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents that target the manganese center.
Substitution: Ligand substitution reactions are possible, where the chloride ligands can be replaced by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve ligands like phosphines or amines .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state manganese complexes, while reduction can produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: Studied for its potential role in mimicking the activity of natural enzymes, particularly those involving manganese.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant or in photodynamic therapy.
Industry: Utilized in the development of materials with specific electronic or photonic properties
Wirkmechanismus
The mechanism of action of Manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride involves its ability to participate in redox reactions. The manganese center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic activity and its role in mimicking enzymatic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin iron(III) chloride
- 2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin zinc(II) chloride
- **2,3,7,8,12,13,17,18-octaethyl-21
Eigenschaften
Molekularformel |
C36H46Cl3MnN4 |
|---|---|
Molekulargewicht |
696.1 g/mol |
IUPAC-Name |
manganese(3+);2,3,7,8,12,13,17,18-octaethyl-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C36H46N4.3ClH.Mn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;;/h17-20,37,40H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
OOUCNTOGOJHBAQ-UHFFFAOYSA-K |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Cl-].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


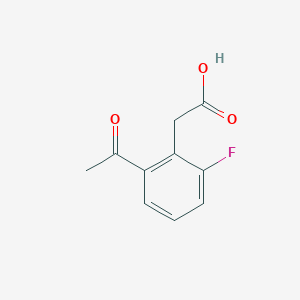

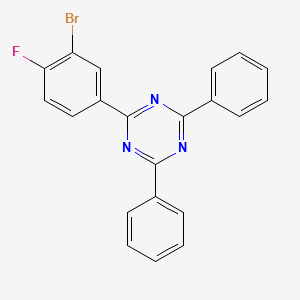
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
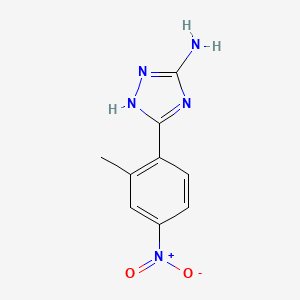
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
![tert-Butyl 2-[2-(Boc-amino)ethyl]-4-chlorobenzoate](/img/structure/B13660356.png)
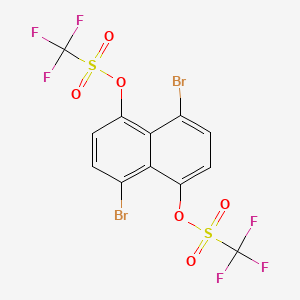
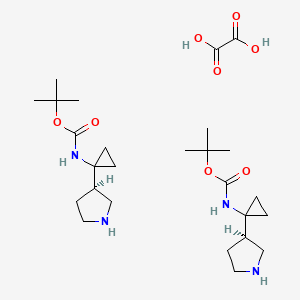
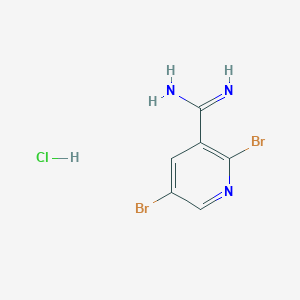
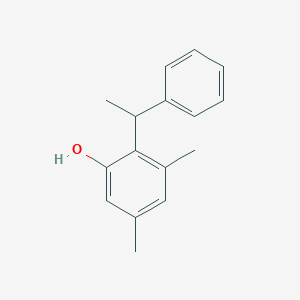
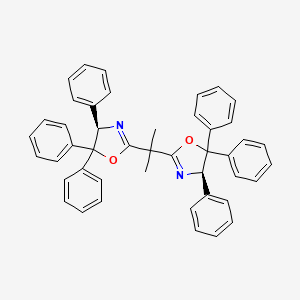

![3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
